Cas no 2229381-94-4 (3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine)

3,3-Difluoro-1-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-amine is a fluorinated cyclobutylamine derivative featuring a 2-isopropoxypyridine substituent. This compound is of interest in medicinal and agrochemical research due to its unique structural motif, combining a rigid cyclobutane core with fluorine atoms and a heteroaromatic moiety. The presence of fluorine enhances metabolic stability and lipophilicity, while the pyridine ring offers potential for hydrogen bonding and π-stacking interactions. The isopropoxy group may further modulate solubility and bioavailability. Such characteristics make it a promising intermediate for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further functionalization, broadening its applicability in drug discovery.
3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine structure
2229381-94-4 structure
Product Name:3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine
CAS No:2229381-94-4
MF:C12H16F2N2O
MW:242.265049934387
CID:6196338
PubChem ID:165710458
Update Time:2025-06-15

3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine
    • 3,3-difluoro-1-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-amine
    • 2229381-94-4
    • EN300-1956632
    • Inchi: 1S/C12H16F2N2O/c1-8(2)17-10-5-3-4-9(16-10)11(15)6-12(13,14)7-11/h3-5,8H,6-7,15H2,1-2H3
    • InChI Key: LCNOKJJTSVMYJM-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2C=CC=C(N=2)OC(C)C)(C1)N)F

Computed Properties

  • Exact Mass: 242.12306946g/mol
  • Monoisotopic Mass: 242.12306946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 48.1Ų

3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine Pricemore >>

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Additional information on 3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine

Introduction to 3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine (CAS No. 2229381-94-4)

3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine, identified by its CAS number 2229381-94-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a pyridine ring, a cyclobutane moiety, and specific fluoro and alkoxy substituents. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of intense study in the development of novel therapeutic agents.

The presence of difluoro groups at the 3-position of the cyclobutane ring introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This feature is particularly intriguing for medicinal chemists, as fluorine substitution is widely recognized for its ability to enhance metabolic stability, lipophilicity, and binding interactions with biological targets. The propan-2-yloxy group at the 6-position of the pyridine ring further diversifies the molecular architecture, potentially influencing solubility and pharmacokinetic profiles.

In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds that incorporate both pyridine and cyclobutane scaffolds. These structures have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and oncology. The combination of these motifs in 3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine suggests that it may exhibit multifaceted biological activities. Specifically, the pyridine ring is known to be a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets, while the cyclobutane ring can provide rigidity and stability to the molecule.

One of the most compelling aspects of this compound is its potential as a lead structure for drug development. The unique substitution pattern allows for selective modulation of its pharmacological properties. For instance, the fluoro groups can enhance binding affinity by improving hydrophobic interactions with protein targets, while the alkoxy group can influence solubility and membrane permeability. These features make it an attractive candidate for further exploration in both academic research and industrial drug discovery pipelines.

Recent studies have highlighted the importance of fluorinated heterocycles in medicinal chemistry. Compounds containing fluorine atoms have been extensively studied for their ability to improve drug-like properties such as bioavailability, metabolic stability, and target engagement. The structural motif found in 3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine aligns well with these trends. The integration of fluorine into a cyclobutane-pyridine framework suggests that this compound may exhibit enhanced binding interactions with biological targets compared to non-fluorinated analogs.

The synthesis of this compound presents an interesting challenge due to its complex structural features. However, advances in synthetic methodologies have made it feasible to construct such molecules with high precision. Modern techniques in organic synthesis allow for the introduction of specific functional groups at desired positions while maintaining regioselectivity and yield. This capability is crucial for developing novel pharmaceuticals that exhibit optimal biological activity.

In terms of potential applications, 3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-amine may serve as a valuable intermediate in the synthesis of more complex drug candidates. Its unique structural features could be exploited to develop molecules with targeted therapeutic effects. For example, it could be used as a building block for designing small-molecule inhibitors or agonists that interact with specific enzymes or receptors involved in disease pathways.

The compound's potential extends beyond traditional pharmaceutical applications. It may also find utility in agrochemical research or as a precursor for specialty chemicals used in material science. The versatility of its molecular framework allows for diverse modifications that could tailor its properties for various industrial uses.

As research continues to uncover new biological targets and mechanisms underlying human diseases, compounds like 3,3-difluoro-1-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1amine (CAS No. 2229381 - 94 - 4) will remain at the forefront of drug discovery efforts. Their unique structural features offer opportunities for innovation and may lead to breakthroughs in treating challenging medical conditions.

In conclusion, 3 , 3 - difluoro - 1 - 6 - ( propan - 2 - yloxy ) pyridin - 2 - ylcyclobutan - 1 - amine ( CAS No . 2229381 - 94 - 4 ) represents a significant advancement in pharmaceutical chemistry. Its intricate molecular design holds promise for developing novel therapeutic agents with improved efficacy and selectivity. Further exploration into its pharmacological properties will undoubtedly contribute valuable insights into drug design principles and expand our arsenal against various diseases.

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